4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNVOQSZZQZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Difluoromethyl 1 Methyl 2 Nitrobenzene and Analogues
Elucidation of Difluoromethylation Reaction Pathways
Difluoromethylation, the process of introducing a –CF2H group, can proceed through several distinct mechanistic pathways. The choice of reagents and reaction conditions dictates whether the reaction involves radical, organometallic, carbenoid, or nucleophilic intermediates.
Reactions involving the difluoromethyl radical (•CF2H) have become a versatile method for C–H difluoromethylation, particularly for heteroaromatics and electron-deficient arenes. rsc.orgresearchgate.net These reactions are prized for their mild conditions and high functional group tolerance. researchgate.net The •CF2H radical is typically generated from a variety of precursors through processes like single-electron transfer (SET). ccspublishing.org.cn
Once formed, the difluoromethyl radical can add to aromatic rings. DFT calculations have indicated that the •CF2H radical is nucleophilic in nature. researchgate.net This characteristic influences its regioselectivity when reacting with substituted arenes like analogues of 4-(difluoromethyl)-1-methyl-2-nitrobenzene. For instance, in reactions with electron-deficient aromatic systems, the nucleophilic •CF2H radical preferentially attacks positions with lower electron density. mdpi.com The reaction mechanism generally proceeds via the addition of the •CF2H radical to the aromatic substrate, forming a radical intermediate. This intermediate is then oxidized to a carbocation, which subsequently loses a proton to yield the final difluoromethylated aromatic product. acs.org
| Precursor | Generation Method | Key Features | Reference |
|---|---|---|---|
| NaSO₂CF₂H | Photoredox Catalysis (e.g., Eosin Y) | Utilizes visible light; mild, environmentally benign conditions. | mdpi.com |
| Zn(SO₂CF₂H)₂ | Thermal or Photochemical Initiation | A widely used, commercially available reagent. | cas.cn |
| BrCF₂H | Metallaphotoredox Catalysis (e.g., Ni/photocatalyst) | Effective for cross-electrophile coupling with aryl halides. | mdpi.com |
| TMSCF₂H | Silver-mediated Oxidation | Applicable to C-H difluoromethylation of heteroarenes. | rsc.org |
Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming C–CF2H bonds. These reactions involve organometallic intermediates where the metal center plays a pivotal role in facilitating the bond formation.
Copper-Catalyzed Reactions: Copper-mediated difluoromethylation often involves the in situ formation of a difluoromethyl-copper complex (e.g., "CuCF2H"). rsc.org While Cu(I)CF2H complexes were historically unstable, modern methods using stabilizing ligands like N-heterocyclic carbenes (NHCs) have allowed for their isolation and study. acs.org One proposed mechanism for cross-coupling involves the oxidative addition of an aryl halide to the Cu(I)–CF2H complex, forming a transient Cu(III) intermediate. rsc.org This high-valent copper species then undergoes reductive elimination to furnish the difluoromethylarene product and regenerate the Cu(I) catalyst. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for difluoromethylating aryl halides and their pseudo-halide analogues. rsc.org The mechanism typically follows a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of an aryl halide (Ar–X) to a Pd(0) complex, yielding a Pd(II) intermediate, Ar–Pd(II)–X. This is followed by a transmetalation step where a difluoromethyl group is transferred from a suitable reagent (e.g., (DMPU)₂Zn(CF₂H)₂) to the palladium center, displacing the halide. The resulting Ar–Pd(II)–CF2H complex then undergoes reductive elimination to release the final product, Ar–CF2H, and regenerate the active Pd(0) catalyst. rsc.org In some cases, a Pd(II)/Pd(IV) cycle has also been proposed.
| Feature | Copper Catalysis | Palladium Catalysis |
|---|---|---|
| Typical Starting Materials | Arenediazonium salts, aryl iodides, aryl bromides | Aryl chlorides, bromides, iodides, triflates, boronic acids |
| Proposed Key Intermediate | Cu(III) species (Ar-Cu(III)-CF₂H) | Pd(II) species (Ar-Pd(II)-CF₂H) |
| Key Steps | Oxidative addition, Reductive elimination | Oxidative addition, Transmetalation, Reductive elimination |
| Advantages | Often lower cost metal | Broad substrate scope, high functional group tolerance, well-studied mechanisms |
Difluorocarbene (:CF2), a highly reactive intermediate, can also serve as a precursor to the difluoromethyl group in certain transition-metal-catalyzed reactions. acs.org Sources like chlorodifluoromethane (B1668795) (CHClF2) or (bromodifluoromethyl)phosphonium bromide can generate difluorocarbene under appropriate conditions. rsc.orgcas.cn
In palladium-catalyzed reactions involving arylboronic acids, it is proposed that the generated difluorocarbene inserts into a palladium(II) species. rsc.org For example, a Pd(II)–X complex can trap :CF2 to form a [X-Pd(II)-CF2] intermediate. This carbenoid species can then react with an arylboronic acid. Subsequent steps involving hydrolysis and reductive elimination ultimately yield the difluoromethylated arene. rsc.org This pathway represents an alternative to the direct transfer of a CF2H group, instead building the group on the metal center from a C1 carbene source.
Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion synthon ("CF2H⁻") with an electrophile. cas.cn Given the presence of a strongly electron-withdrawing nitro group, analogues of this compound are particularly relevant substrates for nucleophilic aromatic substitution (SNAr).
The generation of a nucleophilic difluoromethylating agent can be challenging due to the instability of the difluoromethyl carbanion. cas.cn However, several strategies have been developed. One approach involves the deprotonation of a difluoromethyl-containing compound, such as difluoromethyl phenyl sulfone, using a strong base to generate a stabilized carbanion. google.com Another powerful method uses (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a fluoride (B91410) source, which generates a transient "CF2H⁻" species that can add to electrophilic centers. scienceopen.com
In the context of a nitro-activated aromatic ring, an SNAr-type mechanism is plausible. A difluoromethyl nucleophile can attack the electron-deficient aromatic ring, forming a Meisenheimer complex. Subsequent elimination of a leaving group (e.g., a halide) from the ring would yield the difluoromethylated product. acs.org This pathway is complementary to radical and cross-coupling methods, particularly for substrates that are highly activated towards nucleophilic attack. acs.org
Electronic and Steric Effects of the Difluoromethyl Group on Aromatic Reactivity
The difluoromethyl group exerts a significant influence on the reactivity of the aromatic ring to which it is attached. Its properties are a blend of the effects seen with methyl and trifluoromethyl groups.
The reactivity of an aromatic ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. The –CF2H group, like the –CF3 group, is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govrsc.org This inductive effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609) or toluene.
In the specific case of this compound, the ring is substituted with one activating group (–CH3, ortho-, para-directing) and two deactivating groups (–NO2 and –CF2H, both meta-directing relative to themselves). The combined influence of these groups makes the ring highly deactivated towards further electrophilic substitution. Any potential reaction would be directed by the methyl group to the positions ortho and para to it (positions 3 and 5). However, the strong deactivating effects of the nitro and difluoromethyl groups would likely make such reactions very difficult to achieve under standard EAS conditions. The presence of multiple fluorine atoms reduces the electron density of the aromatic ring, which in turn diminishes its aromatic character and nucleophilicity. nih.gov
| Substituent | Electronic Effect | Effect on EAS Reactivity | Directing Effect |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (Inductive & Hyperconjugation) | Activating | Ortho, Para |
| -NO₂ (Nitro) | Strongly electron-withdrawing (Inductive & Resonance) | Strongly deactivating | Meta |
| -CF₂H (Difluoromethyl) | Strongly electron-withdrawing (Inductive) | Strongly deactivating | Meta |
| -CF₃ (Trifluoromethyl) | Very strongly electron-withdrawing (Inductive) | Strongly deactivating | Meta |
Impact on Nucleophilic Aromatic Substitution Processes
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, particularly for electron-deficient rings. The presence of a strong electron-withdrawing group, such as a nitro group, is typically a prerequisite for this reaction to proceed efficiently. In the case of this compound, the interplay of the substituents significantly influences the reactivity and mechanism of SNAr reactions.
The methyl group at the 1-position, which is meta to the nitro group, has a comparatively weaker electronic influence on the positions typically involved in SNAr reactions (ortho and para to the nitro group). Its primary role is likely to be steric, potentially hindering the approach of a nucleophile to the adjacent carbon atom.
Recent studies have revealed that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. A concerted mechanism, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, is also possible. The specific pathway is influenced by the stability of the putative Meisenheimer complex, the nature of the leaving group, and the nucleophile. For substrates with very strong activating groups, a stepwise mechanism is generally favored. Given the strong electron-withdrawing nature of both the nitro and difluoromethyl groups, it is plausible that SNAr reactions involving this compound proceed through a traditional stepwise mechanism.
Stereoelectronic Effects in Reaction Energetics
Stereoelectronic effects, which pertain to the influence of orbital alignment on the stability and reactivity of a molecule, play a critical role in the energetics of reactions involving this compound. The orientation of the C-F bonds in the difluoromethyl group relative to the plane of the benzene ring can impact the delocalization of electron density and the stability of reaction intermediates and transition states.
During the formation of a Meisenheimer complex in an SNAr reaction, the carbon atom undergoing substitution changes its hybridization from sp2 to sp3. This geometric change alters the orbital interactions between the substituents and the aromatic ring. The electron-withdrawing effect of the difluoromethyl group is maximized when the C-H and C-F bonds are oriented to allow for optimal orbital overlap with the π-system of the ring, a phenomenon known as negative hyperconjugation. This interaction helps to delocalize the negative charge of the Meisenheimer complex, thereby lowering its energy and the activation energy for its formation.
Mechanistic Aspects of Subsequent Chemical Transformations
Mechanism of Nitro Group Reductions (e.g., Hydrogenation to Aminophenols)
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives. The mechanism of this reduction can be complex, often involving several intermediates. The two primary pathways are the direct route and the condensation route.
In the direct hydrogenation pathway , the nitro group is sequentially reduced to a nitrosoarene, then to a phenylhydroxylamine, and finally to an aniline (B41778). For the formation of aminophenols, the phenylhydroxylamine intermediate is key. Under acidic conditions, phenylhydroxylamine can undergo a Bamberger rearrangement to form aminophenols.
The condensation pathway involves the reaction between the nitrosoarene and phenylhydroxylamine intermediates to form an azoxybenzene, which can be further reduced to an azobenzene, a hydrazobenzene, and finally cleaved to form the aniline.
The choice of catalyst and reaction conditions significantly influences the predominant mechanistic pathway. Catalytic transfer hydrogenation, for instance using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a metal catalyst, is a common method for nitro group reduction. doi.org
For this compound, the electronic properties of the substituents can affect the rates of the individual steps in the reduction process. The electron-withdrawing difluoromethyl group may influence the stability of the intermediates. For instance, it could affect the propensity of the corresponding phenylhydroxylamine to undergo rearrangement versus further reduction.
The table below outlines the typical intermediates in the two main pathways for nitro group reduction.
| Direct Pathway Intermediate | Condensation Pathway Intermediate |
| Nitrosoarene | Azoxybenzene |
| Phenylhydroxylamine | Azobenzene |
| Aniline | Hydrazobenzene |
| Aniline |
Mechanistic Studies of Benzene Ring Functionalizations
Further functionalization of the benzene ring of this compound is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), the reactivity and regioselectivity are determined by the electronic nature of the groups attached to the ring.
The substituents on this compound have competing directing effects:
Nitro group (-NO2): A strong deactivating group and a meta-director. youtube.com
Difluoromethyl group (-CHF2): A deactivating group due to its inductive electron-withdrawing nature, and is expected to be a meta-director.
Methyl group (-CH3): An activating group and an ortho-, para-director. libretexts.org
The positions on the aromatic ring are influenced by these groups as follows (numbering C1 as the carbon attached to the methyl group):
C3: Ortho to the methyl group and ortho to the nitro group.
C5: Para to the methyl group and ortho to the difluoromethyl group.
C6: Ortho to the methyl group and meta to the nitro and difluoromethyl groups.
Chemoselectivity Studies in Multi-Functionalized Systems
In a molecule with multiple functional groups, such as this compound, achieving chemoselectivity in chemical transformations is a significant challenge. For example, during the reduction of the nitro group, other potentially reducible functionalities must remain intact.
The selective reduction of a nitro group in the presence of other reducible groups is a common objective in organic synthesis. niscpr.res.in While the difluoromethyl group is generally stable under many reducing conditions, harsh conditions could potentially lead to defluorination. The choice of reducing agent and catalyst is therefore critical. Mild reducing systems, such as catalytic transfer hydrogenation with specific catalysts, are often employed to achieve high chemoselectivity. doi.org For instance, certain reagents are known to selectively reduce nitro groups without affecting other functional groups like halogens or alkyl groups. niscpr.res.in
In the context of further functionalization, chemoselectivity also comes into play. For example, if a halogen were present on the ring, it could potentially undergo nucleophilic aromatic substitution. The relative rates of reaction at different sites would depend on the activation provided by the electron-withdrawing groups and the nature of the nucleophile and reaction conditions.
The table below summarizes the expected directing effects of the substituents in this compound for electrophilic aromatic substitution.
| Substituent | Electronic Effect | Directing Effect |
| -NO2 | Strong deactivating | Meta |
| -CHF2 | Deactivating | Meta |
| -CH3 | Activating | Ortho, Para |
Advanced Spectroscopic and Analytical Characterization Approaches for 4 Difluoromethyl 1 Methyl 2 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Difluoromethyl)-1-methyl-2-nitrobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a complete assignment of its proton, carbon, and fluorine signals.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Quantitative Analysis
The 1D NMR spectra—¹H, ¹³C, and ¹⁹F—each provide unique and complementary information for confirming the molecular structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the difluoromethyl proton, and the three aromatic protons.
The methyl protons (CH₃) would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm, shifted downfield due to the adjacent nitro group's electron-withdrawing effect.
The difluoromethyl proton (CHF₂) is the most characteristic signal. It would appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF), with an expected large coupling constant of approximately 50-60 Hz. Its chemical shift would be significantly downfield, likely in the δ 6.5-7.5 ppm region.
The aromatic protons would present a more complex pattern. Based on the substitution pattern (1, 2, 4-trisubstituted), three distinct signals are expected. H-3 (adjacent to the nitro group) would be the most downfield, followed by H-5 and H-6. Their coupling patterns (ortho, meta) would confirm their relative positions.
¹³C NMR: The carbon NMR spectrum provides information on all carbon environments in the molecule.
The methyl carbon (CH₃) would appear as a single peak around δ 20 ppm.
The difluoromethyl carbon (CF₂H) would be identifiable as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF), with a large coupling constant (typically >200 Hz).
The aromatic carbons would consist of six distinct signals, including four protonated and two quaternary carbons (C-1 and C-2, C-4). The carbons attached to the electron-withdrawing nitro and difluoromethyl groups would be shifted accordingly.
¹⁹F NMR: The fluorine NMR spectrum is simple yet highly informative. It would show a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton (¹JFH).
Quantitative NMR (qNMR) can be employed to determine the purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₃ | ~2.6 | s (singlet) | N/A |
| ¹H | -CHF₂ | ~6.8 | t (triplet) | ¹JHF ≈ 55 |
| ¹H | Ar-H | 7.5 - 8.2 | m (multiplet) | Various JHH |
| ¹³C | -CH₃ | ~20 | q (quartet) | ¹JCH |
| ¹³C | -CHF₂ | ~115 | td (triplet of doublets) | ¹JCF > 200, ¹JCH |
| ¹³C | Ar-C | 120 - 150 | - | - |
| ¹⁹F | -CHF₂ | -110 to -130 | d (doublet) | ¹JFH ≈ 55 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring. No correlation would be seen for the isolated methyl and difluoromethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, showing one-bond ¹H-¹³C correlations. nist.gov It would definitively link the proton signal of the methyl group to the methyl carbon, the aromatic proton signals to their respective aromatic carbons, and the difluoromethyl proton signal to the difluoromethyl carbon. spectrabase.com
A cross-peak from the methyl protons (-CH₃) to the aromatic quaternary carbon at C-1 and the protonated carbon at C-6.
Correlations from the difluoromethyl proton (-CHF₂) to the aromatic quaternary carbon at C-4.
Correlations from the aromatic protons to neighboring carbons, helping to unambiguously assign the substitution pattern.
In-line NMR for Real-time Reaction Monitoring in Flow Chemistry
Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced control and efficiency over traditional batch synthesis. The integration of in-line NMR spectroscopy allows for real-time monitoring of the reaction progress directly within the flow stream.
In a potential flow synthesis of this compound, a flow-through NMR cell would be placed after the reactor outlet. This setup enables the continuous acquisition of spectra, providing immediate data on the conversion of starting materials, the formation of the desired product, and the appearance of any intermediates or byproducts. Key advantages include rapid reaction optimization, improved safety by understanding reaction kinetics in real-time, and ensuring process stability without the need for manual sampling and offline analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₇F₂NO₂.
The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.
Calculated Exact Mass: 187.0445 g/mol
An experimental HRMS measurement yielding a value extremely close to this calculated mass (e.g., 187.0448) would provide strong evidence to confirm the elemental formula C₈H₇F₂NO₂, distinguishing it from other potential formulas with the same nominal mass. For example, HRMS data for a related compound, 1-bromo-4-(fluoromethyl)-2-nitrobenzene, showed a measured value of 233.9559 against a calculated value of 233.9561 for [M+H]⁺, illustrating the high degree of accuracy. rsc.org
Fragmentation Pattern Analysis for Molecular Structure Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion (M⁺˙) often undergoes fragmentation into smaller, characteristic ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps confirm the structure.
For this compound (Molecular Weight: 187.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 187. Key fragmentation pathways typical for nitroaromatic compounds include:
Loss of NO₂: A prominent fragment resulting from the cleavage of the C-N bond, leading to an ion at m/z = 141 [M - 46]⁺.
Loss of NO: Rearrangement followed by the loss of a nitric oxide radical, producing a fragment at m/z = 157 [M - 30]⁺.
Loss of CHF₂: Cleavage of the difluoromethyl group, resulting in an ion at m/z = 136 [M - 51]⁺.
Formation of the tropylium (B1234903) ion: Fragmentation of the aromatic ring system can lead to characteristic aromatic ions.
The presence and relative abundance of these and other fragments create a unique pattern that substantiates the proposed molecular structure.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 187 | [M]⁺˙ (Molecular Ion) | [C₈H₇F₂NO₂]⁺˙ |
| 170 | [M - OH]⁺ | [C₈H₆F₂NO]⁺ |
| 157 | [M - NO]⁺ | [C₈H₇F₂O]⁺ |
| 141 | [M - NO₂]⁺ | [C₈H₇F₂]⁺ |
| 136 | [M - CHF₂]⁺ | [C₇H₄NO₂]⁺ |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its nitro, difluoromethyl, methyl, and substituted benzene ring moieties.
The key functional groups and their expected IR absorption regions are:
Nitro Group (NO₂): Aromatic nitro compounds display two distinct, strong stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1570–1500 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found between 1370–1300 cm⁻¹. researchgate.net These strong absorptions are highly characteristic and are primary indicators of successful nitration.
Difluoromethyl Group (-CHF₂): The carbon-fluorine bonds in the difluoromethyl group will give rise to strong stretching vibrations (ν(C-F)) in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The exact position and number of bands depend on the coupling of the C-F vibrations.
Aromatic Ring: The benzene ring exhibits several characteristic bands. C-H stretching vibrations (ν(C-H)) appear above 3000 cm⁻¹. C=C stretching vibrations (ν(C=C)) within the ring occur in the 1625–1400 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations (γ(C-H)) between 900–675 cm⁻¹ are indicative of the substitution pattern on the aromatic ring.
Methyl Group (-CH₃): The methyl group shows symmetric and asymmetric C-H stretching vibrations around 2970–2860 cm⁻¹ and bending vibrations near 1470 cm⁻¹ and 1380 cm⁻¹. researchgate.net
The table below summarizes the anticipated IR absorption bands for functional group identification in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100–3000 | Medium |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2970–2860 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1570–1500 | Strong |
| Aromatic C=C | Ring Stretching | 1625–1400 | Variable |
| Methyl C-H | Bending | 1470–1430, 1380–1370 | Medium |
| Nitro (NO₂) | Symmetric Stretching | 1370–1300 | Strong |
| Difluoromethyl (C-F) | Stretching | 1100–1000 | Strong |
| Aromatic C-H | Out-of-Plane Bending | 900–700 | Strong |
This interactive table provides expected data based on characteristic functional group frequencies.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman particularly sensitive to symmetric vibrations and bonds involving heavier atoms.
For this compound, Raman spectroscopy provides a distinct molecular fingerprint, with key expected features including:
A very strong band for the symmetric stretching of the nitro group (ν_s(NO₂)) between 1370–1300 cm⁻¹, which is often more intense in the Raman spectrum than in the IR spectrum. spectroscopyonline.com
Characteristic aromatic ring "breathing" modes, which are highly sensitive to the substitution pattern.
Vibrations associated with the C-F bonds of the difluoromethyl group.
The combination of IR and Raman spectra provides a more complete vibrational analysis, confirming the presence of all key structural features and offering a unique fingerprint for positive identification. mdpi.com
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100–3000 | Medium |
| Aromatic Ring | Ring Breathing/Stretching | 1610–1580, ~1000 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1370–1300 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1570–1500 | Weak |
| Difluoromethyl (C-F) | Stretching | 1100–1000 | Medium |
This interactive table provides expected data based on characteristic functional group frequencies.
The synthesis of this compound likely involves the nitration of an aromatic precursor, a reaction that can be monitored in real-time using in-line process analytical technology (PAT), specifically attenuated total reflectance (ATR)-FTIR spectroscopy. beilstein-journals.org This technique allows for continuous monitoring of the chemical composition inside a reactor without the need for sampling.
By inserting an ATR probe directly into the reaction vessel, the progress of the nitration can be tracked by monitoring the disappearance of reactant-specific IR bands and the simultaneous appearance of product-specific bands. For instance, one could monitor the consumption of the aromatic precursor by observing the decrease in intensity of a characteristic band unique to that molecule. Concurrently, the formation of the product would be confirmed by the growth of the strong asymmetric and symmetric nitro group absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹. researchgate.net This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures process safety and consistency.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and isomers. Gas and liquid chromatography are the two primary methods employed for this purpose.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for determining purity and quantifying impurities, including positional isomers that may form during the nitration synthesis.
A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of compounds between the two phases.
Column Selection: A low-to-mid polarity fused silica (B1680970) capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be suitable for resolving the target compound from related isomers and impurities.
Detection: A Flame Ionization Detector (FID) provides robust, universal detection for quantitative analysis. bibliotekanauki.plicm.edu.pl For more definitive identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data for structural elucidation. nih.gov An Electron Capture Detector (ECD) can also be used, offering high sensitivity specifically for electrophilic compounds like nitroaromatics.
| Parameter | Typical Condition |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Inlet | Split/Splitless, 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID: 280 °C / MS: Transfer line 280 °C, Source 230 °C |
This interactive table outlines a hypothetical GC method for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC. It is widely used for purity determination and preparative separation of nitroaromatic compounds.
Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. The compound is dissolved in a suitable solvent and injected into a liquid mobile phase that is pumped through a column packed with a nonpolar stationary phase.
Column Selection: A C18 (octadecylsilane) column is the standard choice for RP-HPLC and is effective for separating many nitroaromatic compounds. epa.gov For enhanced selectivity, particularly with fluorinated molecules, a phenyl-hexyl or a dedicated fluorinated stationary phase column may provide alternative retention mechanisms and improved resolution. chromatographyonline.com
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The addition of a buffer or acid (e.g., formic acid) can improve peak shape.
Detection: A UV-Vis detector is highly effective, as the nitroaromatic chromophore absorbs strongly in the UV region (typically around 254 nm). waters.com A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
| Parameter | Typical Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
This interactive table outlines a hypothetical HPLC method for the analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound. Its utility lies in the ability to quickly ascertain the progress of a reaction by separating the starting material from intermediates and the final product, thus allowing for the determination of the reaction's endpoint and ensuring the desired transformation has occurred.
The separation on a TLC plate is governed by the principle of differential partitioning of the analytes between the stationary phase and the mobile phase. For a compound like this compound, which possesses moderate polarity due to the nitro group and the difluoromethyl substituent, the choice of both the stationary and mobile phases is critical for achieving optimal separation.
Stationary Phase: The most commonly employed stationary phase for the analysis of nitroaromatic compounds is silica gel (SiO₂). Its polar surface provides a suitable medium for the separation of compounds based on differences in their polarity. The polar nitro group in this compound will interact with the silica gel, influencing its retention.
Mobile Phase (Eluent): The selection of an appropriate mobile phase is crucial for achieving clear separation. The eluting power of the solvent system must be optimized to ensure that the components of the reaction mixture have distinct retention factor (Rf) values. A common approach involves using a mixture of a non-polar solvent and a more polar solvent. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is frequently used, where the ratio can be adjusted to modulate the polarity of the mobile phase. An increase in the proportion of the more polar solvent (ethyl acetate) will generally lead to higher Rf values for all components.
Visualization: Since this compound is a colorless compound, visualization of the spots on the TLC plate after development requires specific techniques. The aromatic nature of the compound allows for effective visualization under ultraviolet (UV) light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. Additionally, staining with a universal reagent such as potassium permanganate (B83412) can be employed, which reacts with oxidizable functional groups to produce colored spots.
Research Findings:
In a typical reaction scenario, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot for the starting material is no longer visible.
While specific Rf values for this compound are not extensively reported in the literature, data from structurally similar compounds can provide valuable insights into its expected chromatographic behavior. The table below presents representative TLC data for related nitroaromatic compounds, illustrating the effect of different solvent systems on their retention.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approx.) |
| 4-Nitrotoluene | Silica Gel | Hexane:Ethyl Acetate (4:1) | 0.45 |
| 2,4-Dinitrotoluene | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.30 |
| 4-Fluoronitrobenzene | Silica Gel | Hexane:Ethyl Acetate (9:1) | 0.55 |
| This compound | Silica Gel | Hexane:Ethyl Acetate (4:1) | ~0.50 (Estimated) |
Note: The Rf value for this compound is an estimation based on the structural similarities to the other compounds listed and the general principles of thin-layer chromatography.
Computational and Theoretical Studies on 4 Difluoromethyl 1 Methyl 2 Nitrobenzene and Analogues
Quantum Chemical Calculations
Quantum chemical methods are employed to solve the electronic Schrödinger equation, offering detailed insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium to large molecular systems. nih.govwikipedia.org It is used to investigate the electronic structure of atoms, molecules, and condensed matter systems. nanosciart.com For 4-(Difluoromethyl)-1-methyl-2-nitrobenzene and its analogues, DFT calculations are instrumental in optimizing molecular geometry to find the most stable arrangement of atoms. unpatti.ac.id
DFT studies on nitrobenzene (B124822) derivatives show that substituents can alter structural parameters like bond lengths and angles. unpatti.ac.id The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. The electron-withdrawing nature of the nitro and difluoromethyl groups significantly influences the electronic distribution in the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack. scispace.comdiva-portal.org
Table 1: Predicted Electronic Properties of Aromatic Compounds via DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Toluene | -6.23 | -0.15 | 6.08 | 0.36 |
| Nitrobenzene | -7.54 | -1.89 | 5.65 | 4.22 |
| This compound | -7.88 | -2.15 | 5.73 | 5.10 |
| 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | -8.05 | -2.33 | 5.72 | 5.25 |
Note: The data in the table is illustrative, based on typical values obtained from DFT calculations for similar compounds, and serves to demonstrate the type of information generated.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide higher accuracy for energetic calculations, albeit at a greater computational expense. Methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are used to obtain precise energies for different molecular conformations, transition states, and reaction intermediates. This high-accuracy energetic profiling is crucial for validating results from less expensive methods and for building a reliable picture of a reaction's potential energy surface. For a molecule like this compound, these methods would be essential for accurately quantifying the subtle energy differences between various conformers or the precise barrier height for a chemical reaction.
The difluoromethyl (CF2H) group is of particular interest in medicinal and materials chemistry because it can act as a hydrogen bond donor. nih.govmdpi.com Computational studies are vital for exploring the conformational landscape of molecules containing this group and for identifying and quantifying intramolecular interactions. nih.govrsc.org
In this compound, the proximity of the CF2H group to the oxygen atoms of the ortho-nitro group allows for the possibility of an intramolecular hydrogen bond (C–H···O). Theoretical investigations on analogous systems have confirmed that such interactions can significantly influence conformational preferences. nih.gov This C–H···O interaction is often characterized as a "blue-shifting" hydrogen bond. nih.gov Conformational analysis helps determine the relative stability of different rotational isomers (rotamers) and the energy barriers separating them.
Table 2: Conformational Analysis of a CF2H-NO2 Interaction
| Conformer | Description | Relative Energy (kcal/mol) | Key Interaction | Calculated Population |
|---|---|---|---|---|
| Conformer A | CF2H proton oriented towards the nitro group | 0.00 | Intramolecular C-H···O hydrogen bond | ~85% |
| Conformer B | CF2H proton oriented away from the nitro group | +2.5 | Steric repulsion between F and O atoms | ~15% |
Note: Data is representative of findings for aromatic compounds with adjacent CF2H and NO2 groups, illustrating the stabilizing effect of the intramolecular hydrogen bond. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the time-evolution of molecular systems, including reaction dynamics and the influence of the surrounding environment.
Understanding a chemical reaction requires a detailed map of the reaction pathway, which connects reactants to products through high-energy transition states (TS). mdpi.com Computational protocols have been developed for the robust localization of transition states. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or the reduction of the nitro group, computational chemists can map the potential energy surface. diva-portal.orgacs.org
The process typically involves:
Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.
Transition State Search: Using algorithms to locate the saddle point on the potential energy surface that corresponds to the TS. compchemhighlights.org
Frequency Calculation: Confirming the nature of the stationary points. A TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the TS downhill to connect it to the corresponding reactants and products, verifying that the correct pathway has been found. mdpi.com
These calculations provide crucial data, including the activation energy (the energy difference between the reactants and the TS), which is a primary determinant of the reaction rate.
Table 3: Key Parameters for a Hypothetical Transition State
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Activation Enthalpy (ΔH‡) | Enthalpy difference between TS and reactants. | 15-30 kcal/mol |
| Activation Free Energy (ΔG‡) | Free energy difference, includes entropy effects. | 20-35 kcal/mol |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | -200 to -500 cm⁻¹ |
| Key Bond Distances | Distances of bonds being formed/broken in the TS. | Typically 1.5-2.5 Å |
Note: Values are illustrative for a typical organic reaction and demonstrate the outputs of a transition state calculation. mdpi.commdpi.com
Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction mechanisms and rates. wikipedia.org Molecular dynamics simulations and continuum solvation models are two primary computational approaches to account for these effects. nih.govchemrxiv.org
Continuum Solvation Models (e.g., PCM): The solvent is modeled as a continuous medium with a specific dielectric constant. This approach is efficient for estimating how a solvent stabilizes or destabilizes reactants, products, and transition states based on their charge distribution. A polar solvent will generally stabilize charged species and polar transition states, potentially lowering the activation energy and accelerating the reaction. chemrxiv.orgyoutube.com
Explicit Solvent Simulations (Molecular Dynamics): In this more detailed approach, individual solvent molecules are included in the simulation box. Molecular dynamics (MD) simulations track the motions of all atoms over time, providing a realistic view of specific solvent-solute interactions like hydrogen bonding and the dynamic reorganization of solvent molecules required for a reaction to proceed. nih.govnih.gov Studies on related nitroaromatic compounds have shown that solvent interactions can significantly alter photochemical dynamics and reaction selectivity. nih.govacs.org
The choice of solvent can dramatically alter the kinetics of a reaction. For instance, a reaction proceeding through a highly polar transition state will be significantly faster in a polar solvent like water or dimethyl sulfoxide (DMSO) compared to a nonpolar solvent like hexane (B92381). chemrxiv.org
Computational Approaches for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For this compound and its analogues, methods such as Density Functional Theory (DFT) are employed to model electronic structure and predict chemical behavior. unpatti.ac.idscielo.org.mx These in silico models allow for the examination of properties that are difficult or costly to measure experimentally, offering insights into reaction mechanisms and molecular interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computational descriptors with experimental activities, are a key part of this approach, helping to predict the properties of new molecules based on existing data. nih.govnih.gov
Prediction of Reactive Sites and Selectivity
The prediction of where a chemical reaction will occur on a molecule is a fundamental aspect of computational chemistry. For aromatic compounds like this compound, identifying the most probable sites for electrophilic or nucleophilic attack is crucial for understanding its synthesis and metabolic pathways.
Several computational tools are used to determine these reactive centers:
Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net For nitroaromatic compounds, the negative potential is typically localized on the oxygen atoms of the nitro group, while positive potentials are found around the hydrogen atoms and ring carbons. researchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO indicates the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The distribution and energy of these orbitals can predict the most likely sites for reaction. unpatti.ac.idnih.gov For instance, the energy of the LUMO (ELUMO) is often considered an indicator of mutagenicity in nitroaromatic compounds. nih.gov
Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site within a molecule. By analyzing the change in electron density when an electron is added or removed, Fukui functions can distinguish between sites that are favorable for nucleophilic attack, electrophilic attack, or radical attack. scielo.org.mxresearchgate.net This analysis often corroborates the qualitative predictions made from MESP maps. researchgate.net
Computational studies using DFT can model reaction pathways and calculate the activation energies for different potential outcomes. icm.edu.pl For example, in nucleophilic aromatic substitution reactions on substituted nitrobenzenes, DFT calculations can determine the relative activation Gibbs free energy for addition at different positions on the aromatic ring (e.g., ortho vs. para). icm.edu.pl This allows for the prediction of reaction selectivity, although accurately predicting the precise ratio of products can be challenging due to subtle factors like solvent interactions that are difficult to model perfectly. icm.edu.pl
Table 1: Predicted Reactive Sites and Descriptors for a Representative Nitroaromatic Compound
| Computational Method | Predicted Reactive Site/Descriptor | Interpretation |
|---|---|---|
| MESP | Negative potential on Nitro (NO₂) group oxygens | Site for electrophilic attack |
| MESP | Positive potential on ring carbons and hydrogens | Sites for nucleophilic attack |
| FMO | LUMO (Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to nucleophilic attack; energy level correlates with reactivity |
| Fukui Indices | Calculation of f+ and f- for each atom | Quantifies susceptibility to nucleophilic (f+) and electrophilic (f-) attack at specific atomic centers |
Computational Assessment of Hydrogen Bond Acidity (A value)
The difluoromethyl (CF₂H) group in this compound has unique electronic properties that influence its ability to participate in hydrogen bonding. Unlike a methyl (CH₃) group, the CF₂H group possesses a highly polarized C-H bond due to the strong electron-withdrawing nature of the two fluorine atoms. researchgate.net This polarization makes the hydrogen atom in the CF₂H group significantly more acidic and capable of acting as a hydrogen bond donor. researchgate.net
The hydrogen bond acidity, often quantified by the Abraham parameter 'A', can be assessed computationally. Studies have shown that compounds containing a CF₂H group are considerably better hydrogen-bond donors (with A values typically greater than 0.05) compared to their non-fluorinated methyl analogues (A values less than 0.01). researchgate.net This enhanced hydrogen bond donating capacity allows the CF₂H group to form interactions with hydrogen bond acceptors, such as oxygen or nitrogen atoms in biological macromolecules, which can be a crucial factor in drug design. researchgate.net The difluoromethyl group is sometimes considered a lipophilic bioisostere of a hydroxyl (-OH) or amine (-NH₂) group, in part because of this ability to form hydrogen bonds. researchgate.net
Computational methods, such as DFT, can be used to model the interaction energies between the CF₂H group and various hydrogen bond acceptors. By calculating the geometry and stability of the resulting hydrogen-bonded complexes, a quantitative assessment of the hydrogen bond acidity can be achieved. nih.gov These calculations can help rationalize the binding affinity and selectivity of molecules containing this functional group.
Table 2: Comparison of Hydrogen Bond Acidity (A value) for Functional Groups
| Functional Group | Typical 'A' Value | Hydrogen Bond Donor Capability |
|---|---|---|
| Methyl (R-CH₃) | < 0.01 | Very Weak |
| Difluoromethyl (R-CF₂H) | > 0.05 | Moderate |
| Aryl-OCF₂H / Aryl-SCF₂H | ~ 0.10 | Good |
| Aniline (B41778) (Ph-NH₂) | ~ 0.07 | Good |
| Thiophenol (Ph-SH) | ~ 0.12 | Good |
Data sourced from studies on difluoromethyl compounds. researchgate.net
Applications in Advanced Chemical Synthesis and Functional Materials
Building Block in Complex Molecule Synthesis
4-(Difluoromethyl)-1-methyl-2-nitrobenzene serves as a crucial starting material and intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive nitro group, a difluoromethyl moiety, and a methyl group on a benzene (B151609) ring, provides multiple points for chemical modification, making it a valuable building block for specialized applications.
The presence of the difluoromethyl (-CHF₂) group makes this compound an important precursor for the synthesis of fluoroalkylated heterocycles, which are significant scaffolds in medicinal and agricultural chemistry. The most prominent example is its role in forming substituted triazolone rings. The synthesis typically begins with the chemical reduction of the nitro group on the this compound ring to form the corresponding aniline (B41778) derivative, 4-(difluoromethyl)-1-methyl-2-aminobenzene. This amine is a key intermediate that can then undergo cyclization reactions with various reagents to form the heterocyclic core. For instance, this aniline derivative is foundational in constructing the 4-(difluoromethyl)-3-methyl-1,2,4-triazol-5(4H)-one heterocycle, a core component of the herbicide Sulfentrazone. nih.gov
The primary and most well-documented application of this compound is as a key intermediate in the manufacturing of the herbicide Sulfentrazone. nih.govwikipedia.org Sulfentrazone is a broad-spectrum herbicide used to control various broadleaf weeds and sedges in crops like soybeans and tobacco. nih.gov
The synthesis pathway to Sulfentrazone leverages the structure of this compound. The process involves the reduction of the nitro group to an amine, which is then used to construct the triazolone ring. This difluoromethylated triazolone intermediate is subsequently coupled with a dichlorophenyl moiety and further modified to yield the final active ingredient. google.comchemicalbook.com The IUPAC name for Sulfentrazone, N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide, clearly shows the retention of the core 4-(difluoromethyl)-3-methyl structure derived from the initial building block. nih.govwikipedia.org
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide | wikipedia.org |
| CAS Number | 122836-35-5 | wikipedia.org |
| Chemical Formula | C₁₁H₁₀Cl₂F₂N₄O₃S | wikipedia.org |
| Molar Mass | 387.19 g/mol | wikipedia.org |
| Mode of Action | Protoporphyrinogen oxidase (PPO) inhibitor | nih.govwikipedia.org |
Beyond its specific role in agrochemical production, this compound is a valuable component in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, with agrochemicals being a major sub-category. The multi-step, complex synthesis required to produce a molecule like Sulfentrazone from this nitroaromatic precursor is a clear example of its utility in generating high-value chemical products. Its application demonstrates the demand for fluorinated building blocks in industries where molecular precision is paramount.
Contribution to Fluorine Chemistry Research
The use and synthesis of this compound are intrinsically linked to the broader field of fluorine chemistry, contributing to both the application of existing methods and the understanding of fluorine's effects in chemical reactions.
The successful and scalable synthesis of this compound and its subsequent use in commercial products like Sulfentrazone serve as a practical validation of modern fluoroalkylation methodologies. The incorporation of the difluoromethyl group, a motif of growing interest, requires specialized reagents and conditions. qmul.ac.uk While this specific compound is not typically the subject of foundational methodology development, its existence as a commercially available building block demonstrates the maturity and robustness of techniques used to install -CHF₂ groups onto aromatic rings. This availability allows other researchers to access and utilize this fluorinated motif without needing to develop the synthetic route from scratch, thereby advancing research in applied chemistry.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthesis Routes for Difluoromethylated Aromatics
The future of synthesizing difluoromethylated aromatics is increasingly geared towards environmentally benign methodologies that reduce waste, energy consumption, and the use of hazardous materials. A key area of development is the use of photocatalysis, which harnesses visible light to drive chemical reactions under mild conditions. mt.comacs.org These methods often utilize sustainable catalysts and can employ green oxidants like molecular oxygen, moving away from stoichiometric, heavy-metal-based oxidants. acs.org For instance, visible-light-mediated radical difluoromethylation presents a powerful strategy for C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. acs.orgresearchgate.net
Another significant trend is the development of difluoromethylating reagents from sustainable sources. Historically, many fluorination reagents have been ozone-depleting substances. acs.org Future research will focus on reagents like difluoroiodomethane (B73695) (ICF2H) that can be generated ex situ on demand from non-ozone-depleting precursors, such as bromodifluoroacetic acid. acs.orgacs.org This approach not only improves the environmental profile of the synthesis but also enhances safety by avoiding the storage of highly reactive or gaseous reagents. acs.orgacs.org The direct conversion of abundant trifluoromethyl (–CF3) groups into difluoromethyl (–CF2H) motifs via selective C–F bond cleavage also represents a highly atom-economical and sustainable pathway. xjtu.edu.cn
| Green Chemistry Approach | Key Features | Potential Impact on Aromatic Difluoromethylation |
| Visible-Light Photocatalysis | Utilizes renewable light energy; often employs green oxidants (e.g., O2); proceeds under mild conditions. mt.comacs.org | Reduces energy consumption and reliance on hazardous oxidants for reactions like direct C-H difluoromethylation of nitrobenzene (B124822) derivatives. acs.org |
| Sustainable Reagents | Generation of reagents from non-ozone-depleting precursors (e.g., ICF2H from bromodifluoroacetic acid). acs.org | Eliminates the use of environmentally harmful reagents like ClCF2H or BrCF2H. acs.org |
| C-H Functionalization | Direct introduction of the –CF2H group onto the aromatic ring without pre-functionalization. researchgate.net | Increases atom economy and reduces the number of synthetic steps required. |
| Defluorination of Ar-CF3 | Conversion of readily available trifluoromethyl arenes to difluoromethyl arenes. xjtu.edu.cn | Provides a cost-effective and atom-economical route to difluoromethylated compounds. |
Innovations in Catalytic and Stereoselective Difluoromethylation
Catalysis is at the heart of modern organic synthesis, and future innovations will focus on creating more efficient, selective, and versatile methods for difluoromethylation. Transition-metal catalysis, particularly with palladium, copper, and iron, continues to be a major area of research. nih.govnumberanalytics.com Future work will likely target the development of catalysts with lower loading, higher turnover numbers, and broader substrate scope, including for challenging substrates like electron-rich arenes. researchgate.net The use of cooperative dual-catalytic systems, such as combining photoredox and transition-metal catalysis, is a promising strategy to unlock new reaction pathways and functionalize previously unreactive bonds under mild conditions. google.com
A significant frontier is the development of stereoselective difluoromethylation methods. sintef.no For many pharmaceutical applications, controlling the three-dimensional arrangement of atoms is critical. The –CF2H group can act as a hydrogen bond donor, and its precise spatial orientation can be crucial for target engagement. sintef.noresearchgate.net Future research will focus on designing chiral catalysts and reagents that can introduce a difluoromethyl group to a prochiral center or perform an enantioselective addition to an imine or ketone, yielding chiral α-difluoromethylamines or alcohols with high stereocontrol. nih.govmdpi.com Enzymatic approaches, using engineered enzymes like cytochrome P450s, also present a powerful future direction for achieving exceptional levels of stereoselectivity in fluorination reactions. mdpi.comsmacgigworld.com
Advanced In Situ Spectroscopic Monitoring Techniques for Process Optimization
To optimize the synthesis of complex molecules like 4-(difluoromethyl)-1-methyl-2-nitrobenzene, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. Advanced in situ spectroscopic techniques are poised to revolutionize process development by providing real-time data from within the reaction vessel. chimia.ch Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates as the reaction progresses, without the need for sampling. mt.comnumberanalytics.comresearchgate.net
Operando spectroscopy, which involves monitoring the catalyst and reaction mixture under actual process conditions, is particularly powerful. rsc.orghzdr.de For example, operando Raman or FTIR spectroscopy can track the activation, deactivation, and turnover of a catalyst in real-time, providing invaluable insights for optimizing reaction conditions like temperature, pressure, and reactant feed rates to maximize yield and minimize byproduct formation. chimia.chrsc.org Flow chemistry platforms integrated with in situ monitoring tools like FlowNMR spectroscopy offer a way to rapidly screen reaction conditions and build kinetic models, accelerating the optimization process and ensuring safer, more reliable scale-up. mdpi.comnih.gov
| Spectroscopic Technique | Information Provided | Application in Process Optimization |
| In Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates; detection of key functional group changes. mt.comchimia.ch | Optimizing reaction endpoints, identifying byproduct formation, ensuring process safety in exothermic reactions. chimia.chresearchgate.net |
| Operando Raman | Catalyst structure under reaction conditions; identification of all reaction components (including gases). researchgate.netrsc.org | Understanding catalyst deactivation mechanisms; real-time monitoring of catalytic cycles to improve efficiency. researchgate.net |
| FlowNMR | Detailed structural information of species in the reaction mixture in real-time. mdpi.comnih.gov | Rapid mechanistic investigation and optimization of reaction conditions in continuous flow systems. mdpi.com |
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and optimization of synthetic routes. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict the outcomes of unknown reactions, recommend optimal conditions, and even propose novel synthetic pathways. For a target molecule like this compound, AI tools could predict the most efficient catalytic system or the most sustainable reagents from a vast array of possibilities, drastically reducing the experimental effort required.
Exploration of Novel Bioisosteric Applications Beyond Current Knowledge
The difluoromethyl group is well-regarded in medicinal chemistry as a bioisostere—a substituent that can replace another functional group without significantly altering the biological activity, while potentially improving physicochemical properties. researchgate.net The –CF2H group is often considered a metabolically stable and more lipophilic mimic of hydroxyl (–OH), thiol (–SH), or even amine (–NH) groups, primarily due to its ability to act as a hydrogen bond donor. researchgate.netresearchgate.net
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | ClCF₂H, NaOH/DMSO, 80°C | 65–75 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 50–60 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : Identify substituent positions. Expect splitting patterns from adjacent fluorine atoms (e.g., ¹⁹F NMR: δ -110 to -120 ppm for CF₂ groups) .
- IR Spectroscopy : Detect nitro (1530–1350 cm⁻¹ asymmetric stretch) and C-F bonds (1100–1000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 208.0 (calc. 207.56) .
Q. Experimental Design :
- Compare nitration in H₂SO₄ vs. AcOH.
- Use computational modeling (DFT) to predict transition-state energies for competing pathways.
Advanced: How do difluoromethyl and nitro groups influence biological interactions, and what assays study these effects?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
